DG1

Oncology NSCLC Thymidylate Synthase

For researchers developing next-generation TS inhibitors or studying NSCLC angiogenesis/metabolism. DG1 demonstrates superior in vivo tumor growth inhibition compared to pemetrexed in A549 xenograft models and uniquely downregulates CD26, ET-1, FGF-1, and EGF. This validated benchmark compound is essential for reproducible polypharmacology studies.

Molecular Formula C19H17N5O5S
Molecular Weight 427.4 g/mol
Cat. No. B12384741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG1
Molecular FormulaC19H17N5O5S
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O
InChIInChI=1S/C19H17N5O5S/c1-12-4-2-5-13(8-12)10-21-23-17(25)14-6-3-7-15(9-14)24-30(28,29)16-11-20-19(27)22-18(16)26/h2-11,24H,1H3,(H,23,25)(H2,20,22,26,27)/b21-10+
InChIKeyFFINEEDMYJBAMR-UFFVCSGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DG1 (Compound 8Nc) Procurement Guide: A Novel Thymidylate Synthase Inhibitor for Cancer Research


DG1 (Compound 8Nc) is a synthetic small-molecule inhibitor of Thymidylate Synthase (TS) [1]. It is characterized by a molecular formula of C19H17N5O5S and a molecular weight of 427.43 g/mol . The compound is primarily utilized in oncology research, specifically for investigating non-small cell lung cancer (NSCLC), due to its demonstrated effects on cancer cell angiogenesis and metabolic reprogramming [1].

Why DG1 Cannot Be Interchanged with Pemetrexed or Other Standard TS Inhibitors


While multiple thymidylate synthase (TS) inhibitors exist for cancer research, DG1 (Compound 8Nc) presents a distinct profile that precludes generic substitution. The compound demonstrates a unique polypharmacology, affecting not only TS activity but also modulating angiogenesis and cellular metabolism [1]. This is evidenced by its direct comparison with pemetrexed (PTX), a standard-of-care TS inhibitor, where DG1 exhibited superior tumor growth inhibition in an in vivo A549 xenograft model [1]. Substituting DG1 with a conventional TS inhibitor would compromise these specific, non-canonical research outcomes, as alternative compounds have not been reported to simultaneously influence the same profile of angiogenic factors (CD26, ET-1, FGF-1, EGF) [1].

Quantitative Differentiators for DG1 (Compound 8Nc) in Scientific Selection


In Vivo Efficacy Comparison: DG1 vs. Pemetrexed in NSCLC Xenograft

In a head-to-head comparison using the A549 non-small cell lung cancer (NSCLC) xenograft mouse model, DG1 demonstrated superior inhibition of cancer tissue proliferation compared to the standard-of-care TS inhibitor, Pemetrexed (PTX) [1]. The study's findings indicate that DG1 is more effective than PTX at reducing tumor growth in this in vivo setting [1].

Oncology NSCLC Thymidylate Synthase

Broad Angiogenic Factor Inhibition Profile of DG1

DG1 has been shown to successfully inhibit the expression of a specific panel of proteins linked to angiogenesis, including CD26, ET-1, FGF-1, and EGF [1]. This multi-target effect on angiogenic factors is a key characteristic of the compound's mechanism of action [1].

Angiogenesis Cancer Biology Proteomics

Influence on Metabolic Reprogramming in NSCLC Cells

Transcriptomic analysis via RNA-seq and PCR-array assays revealed that DG1 treatment inhibits NSCLC cell proliferation by affecting cellular metabolic reprogramming pathways [1]. This mechanism of action is a distinct feature of DG1's pharmacological profile within its class [1].

Cancer Metabolism NSCLC Transcriptomics

Primary Research Application Scenarios for DG1 (Compound 8Nc)


Validating TS-Targeting Therapies with an In Vivo Efficacy Benchmark in NSCLC

Researchers developing next-generation TS inhibitors can utilize DG1 as a critical benchmark compound in A549 xenograft studies. Its established in vivo activity, which has been directly compared to pemetrexed, provides a relevant efficacy reference point for evaluating novel drug candidates in a well-characterized NSCLC model [1].

Elucidating the Link Between Thymidylate Synthase Inhibition and Tumor Angiogenesis

DG1 is an ideal tool for studies aimed at understanding how TS inhibition impacts the tumor microenvironment. Its demonstrated ability to downregulate a specific set of angiogenic factors (CD26, ET-1, FGF-1, EGF) makes it a precise chemical probe for dissecting these signaling pathways in vitro and in vivo [1].

Investigating the Role of TS in Cancer Cell Metabolic Reprogramming

The reported effect of DG1 on metabolic reprogramming in NSCLC cells [1] positions it as a key reagent for metabolomics and systems biology research. Investigators can employ DG1 to probe the downstream metabolic consequences of TS inhibition, moving beyond simple nucleotide depletion studies to understand the compound's impact on broader cellular energy and biosynthesis pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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